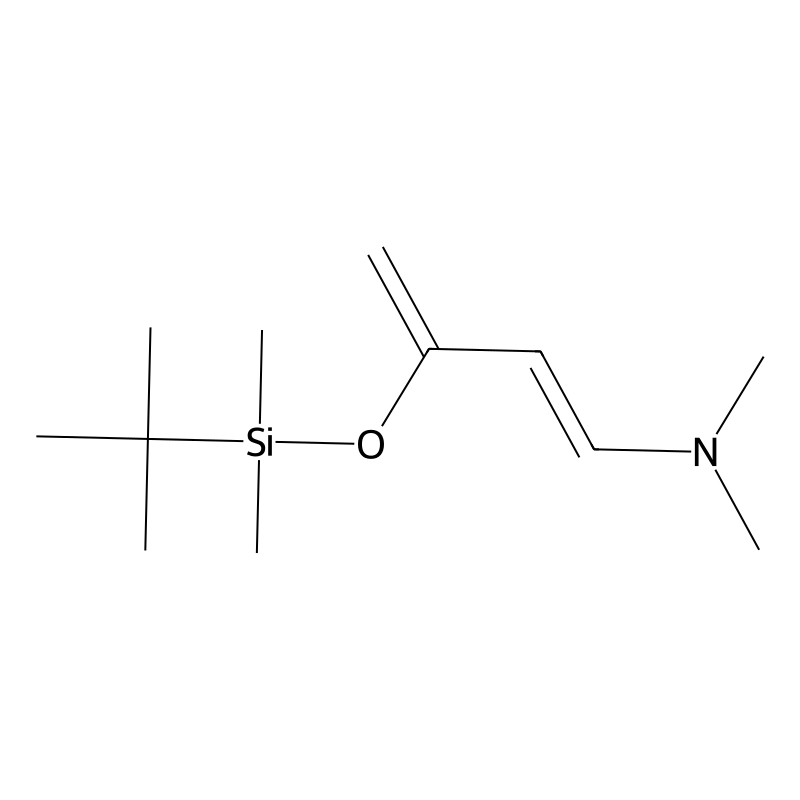trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Diels-Alder Reaction
Scientific Field: Organic Chemistry Summary of Application: This compound is used as a diene derivative with high reactivity in Diels-Alder reactions . Methods of Application: The compound is used directly in the reaction. The Diels-Alder reaction is a cycloaddition reaction between a diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system . Results: The Diels-Alder reaction is a reliable method for forming 6-membered rings with good control over regio- and stereochemical outcomes .
Preparation of Bicyclic Enones and 2,3-Dihydro-4H-Pyran-4-Ones
Scientific Field: Organic Synthesis Summary of Application: The tert-butyldimethylsilyl analog of this compound has been used to prepare a variety of bicyclic enones and 2,3-dihydro-4H-pyran-4-ones . Methods of Application: The compound is used in a reaction sequence involving the formation of a diene intermediate, which is then subjected to a Diels-Alder reaction . Results: The reaction sequence allows for the efficient synthesis of bicyclic enones and 2,3-dihydro-4H-pyran-4-ones .
GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals
Scientific Field: Analytical Chemistry Summary of Application: This compound is used in GC-MS analysis of neurochemicals. The tert-butyldimethylsilyl group is extremely versatile in derivatizing a wide variety of functional groups . Methods of Application: The compound is used in derivatization prior to GC-MS analysis. The advantages of this methodology include simple sample preparation, a single derivatization step, direct GC-MS analysis of the reaction mix, high precision as a result of isotopic dilution analyses, and high sensitivity and specificity . Results: This method allows for the efficient analysis of a wide variety of neurochemicals .
Preparation of trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene
Scientific Field: Organic Synthesis Summary of Application: This compound can be used to prepare trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene . Methods of Application: The compound is used in a reaction sequence involving the formation of a diene intermediate . Results: The reaction sequence allows for the efficient synthesis of trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene .
Trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine is a synthetic organic compound characterized by its unique structural features. It has the molecular formula C12H25NOSi and a molecular weight of approximately 227.42 g/mol. This compound contains a butadiene moiety, which is a conjugated diene, and is functionalized with a tert-butyldimethylsilyloxy group as well as dimethylamino groups. The presence of the silyloxy group enhances the compound's stability and solubility in organic solvents, making it useful in various chemical applications .
As a research intermediate, TBS-DMDABA likely doesn't have a defined mechanism of action in biological systems. Its purpose is to be incorporated into more complex molecules through various chemical transformations.
- Nucleophilic Substitution: The dimethylamino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Elimination Reactions: The butadiene structure can undergo elimination reactions to form new double bonds or cyclic structures.
- Silyl Group Reactions: The tert-butyldimethylsilyloxy group can be removed or modified under specific conditions, enabling further functionalization of the compound.
While specific biological activity data on trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine is limited, compounds with similar structures often exhibit interesting pharmacological properties. The presence of the dimethylamino group suggests potential interactions with biological targets, including neurotransmitter receptors. Further studies would be necessary to elucidate its specific biological effects and therapeutic potential.
The synthesis of trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of Butadiene Framework: Starting from commercially available precursors, the butadiene structure is constructed using methods such as Wittig reactions or elimination reactions.
- Introduction of Functional Groups: The tert-butyldimethylsilyloxy group can be introduced using silylation reactions involving tert-butyldimethylsilyl chloride and an appropriate alcohol.
- Amine Functionalization: The dimethylamino group can be added via nucleophilic substitution or reductive amination processes.
These synthetic routes allow for the precise control of the compound's stereochemistry and functionalization.
Trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine has several potential applications in:
- Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
- Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for drug discovery efforts targeting various biological pathways.
- Material Science: Its unique properties may be exploited in developing new materials with specific functionalities.
Interaction studies for trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine are crucial for understanding its reactivity and potential biological effects. Research may focus on:
- Reactivity with Biological Molecules: Investigating how this compound interacts with proteins or nucleic acids.
- Binding Affinity Studies: Assessing its potential as a ligand for various receptors or enzymes.
Such studies would provide insights into its utility in medicinal chemistry and biochemistry.
Trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Functional Groups | Notable Properties |
|---|---|---|---|
| 1,3-Dibutylurea | C8H18N2O | Urea | Used in agriculture as a herbicide |
| N,N-Dimethylbutylamine | C7H17N | Amine | Commonly used as a stimulant |
| tert-butylamine | C4H11N | Amine | Used in organic synthesis |
Trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine stands out due to its unique combination of silyl ether and butadiene functionalities, which may confer distinct chemical reactivity and biological interactions compared to these similar compounds.
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








